

# Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)

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## Compound of Interest

Compound Name: 3-Chloro-1,2-benzisoxazole

Cat. No.: B094866

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The initial step involves the conversion of salicylaldehyde to 2-hydroxybenzaldehyde oxime, commonly known as salicylaldoxime. This is a standard condensation reaction with hydroxylamine. Several methods have been reported, offering flexibility in terms of reaction conditions and reagents.

## Experimental Protocols for Oximation

A variety of conditions can be employed for the synthesis of salicylaldoxime. Below are representative protocols based on established literature.

Protocol 1: Oximation in Ethanol with Sodium Acetate To a solution of salicylaldehyde (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.3 equivalents) are added sequentially. The mixture is stirred at room temperature for 6 hours. After completion, the reaction mixture is concentrated under reduced pressure. The residue is then extracted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the product, salicylaldoxime.<sup>[2]</sup>

Protocol 2: Oximation in Aqueous Methanol Salicylaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) are placed in a reaction vessel. A solvent mixture of methanol and mineral water (1:1 v/v) is added, and the reaction is stirred at room temperature. The reaction progress is monitored, and upon completion (typically within minutes), the product can be isolated. This method is highlighted for its efficiency and use of environmentally benign solvents.<sup>[3]</sup>

Protocol 3: Oximation via Grinding In a mortar, salicylaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents) are combined. The mixture is thoroughly ground at room temperature for a few minutes. Following the reaction, water is added, and the solid product is collected by filtration. This solvent-free method is simple, efficient, and environmentally friendly.[4]

## Data Presentation: Oximation of Salicylaldehyde

Method	Aldehyde (eq.)	Hydroxylamine HCl (eq.)	Base/Catalyst (eq.)	Solvent	Temp. (°C)	Time	Yield (%)	Reference
Protocol 1	1.0	1.2	Sodium Acetate (1.3)	Ethanol	20	6 h	96.3	[2]
Protocol 2	1.0	1.2	None	Methanol/Water	RT	~10 min	High	[3]
Protocol 3	1.0	1.0	Sodium Carbonate (1.5)	None (Grinding)	RT	~2 min	High	[4]

## Step 2: Proposed Synthesis of 3-Chloro-1,2-benzisoxazole from Salicylaldoxime

This step involves the chlorinative cyclization of the intermediate, 2-hydroxybenzaldehyde oxime. A common method for preparing **3-chloro-1,2-benzisoxazole** involves the reaction of a suitable precursor with thionyl chloride ( $\text{SOCl}_2$ ).[5] While a direct protocol starting from salicylaldoxime is not explicitly detailed in a single source, the following procedure is proposed based on the known reactivity of o-hydroxyaryl oximes and the chlorinating/dehydrating properties of thionyl chloride.[6][7][8]

## Proposed Experimental Protocol: Chlorinative Cyclization

Caution: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. This reaction must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried.

A dry, two-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon). 2-Hydroxybenzaldehyde oxime (1.0 equivalent) is dissolved in a dry, inert solvent such as toluene or dichloromethane. Thionyl chloride (2.0-3.0 equivalents) is added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (40-80 °C, depending on the solvent) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed under reduced pressure. The crude residue is then cautiously quenched by pouring it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and dried under vacuum to afford crude **3-chloro-1,2-benzisoxazole**. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

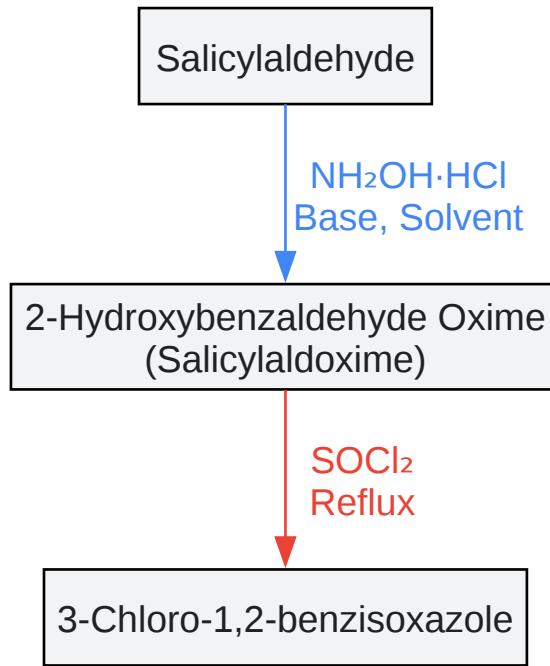
### Data Presentation: Proposed Chlorinative Cyclization

Reactant	Reagent (eq.)	Solvent	Temp. (°C)	Time (h)	Proposed Yield
2-Hydroxybenzaldehyde Oxime	Thionyl Chloride (2.0-3.0)	Toluene or Dichloromethane	Reflux	2-4	Moderate to High

### Visualized Reaction Pathway and Workflow

To better illustrate the synthetic process, the following diagrams outline the chemical transformation and the experimental workflow.

### Overall Reaction Pathway



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**Caption:** Overall Reaction Pathway

## Experimental Workflow

## Step 1: Oximation

Combine Salicylaldehyde, NH<sub>2</sub>OH·HCl, and Base in Solvent

Stir at Room Temperature

Workup and Isolation of Salicylaldoxime

Intermediate

## Step 2: Chlorinative Cyclization

Dissolve Salicylaldoxime in Dry Solvent

Add Thionyl Chloride (SOCl<sub>2</sub>)

Heat to Reflux

Quench, Precipitate, and Filter

Purify Final Product

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**Caption:** Experimental Workflow Diagram

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Benzaldehyde, 3-hydroxy-, oxime (9CI) synthesis - chemicalbook [chemicalbook.com](http://chemicalbook.com)
- 3. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
- 4. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 5. [chembk.com](http://chembk.com) [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org](http://orgsyn.org)
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [soc.chim.it](http://soc.chim.it) [soc.chim.it]
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